N-(2,5-dimethoxyphenyl)undec-10-enamide
Description
N-(2,5-Dimethoxyphenyl)undec-10-enamide is a synthetic amide derivative characterized by a long unsaturated aliphatic chain (undec-10-enamide) and a substituted aromatic ring (2,5-dimethoxyphenyl group). Its structure combines lipophilic and electron-rich aromatic properties, making it a candidate for applications in medicinal chemistry, particularly in receptor-binding studies or as a precursor for bioactive molecules. The unsaturated enamide moiety may confer conformational flexibility, while the methoxy groups influence electronic interactions and solubility.
Properties
Molecular Formula |
C19H29NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)undec-10-enamide |
InChI |
InChI=1S/C19H29NO3/c1-4-5-6-7-8-9-10-11-12-19(21)20-17-15-16(22-2)13-14-18(17)23-3/h4,13-15H,1,5-12H2,2-3H3,(H,20,21) |
InChI Key |
AUCLBNWPWJAQHS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCCCCCCCC=C |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2,5-dimethoxyphenyl)undec-10-enamide with three analogs: N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) , N-(4-methoxyphenyl)dodecanamide , and N-(2,5-dimethylphenyl)undec-10-enamide . Key differences in substituent positioning, chain length, and functional groups are highlighted.
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Electronic and Solubility Properties
- Methoxy vs. However, methoxy groups reduce solubility in nonpolar solvents relative to methyl groups .
- The double bond in the enamide may increase rigidity compared to saturated analogs like N-(4-methoxyphenyl)dodecanamide.
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